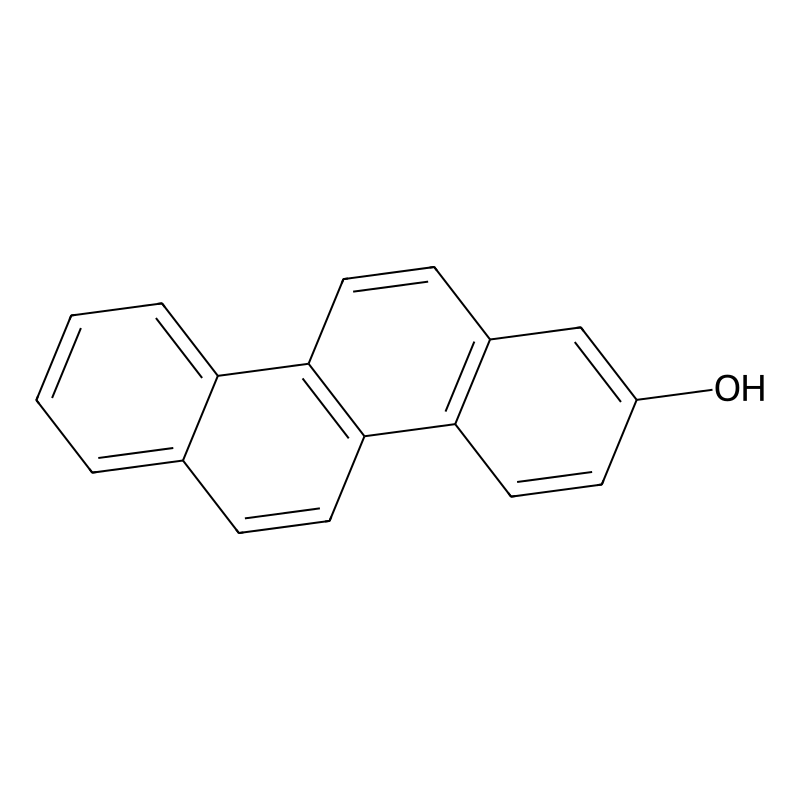

2-Hydroxychrysene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Occurrence and Formation

- One area of research explores how 2-Hydroxychrysene arises in the environment. Studies have shown that it forms through the photochemical oxidation (reaction with sunlight) and microbial transformation (breakdown by microbes) of chrysene present in oil spills and contaminated areas []. This indicates 2-Hydroxychrysene might be a marker for past or ongoing PAH contamination.

Potential Biological Effects

- Another area of research investigates the potential biological effects of 2-Hydroxychrysene. Studies using zebrafish embryos have found that exposure to 2-Hydroxychrysene can lead to developmental abnormalities in the spinal cord []. This suggests 2-Hydroxychrysene might have toxic effects on developing organisms. However, more research is needed to understand the specific mechanisms and potential consequences for human health and ecological systems.

2-Hydroxychrysene is a polycyclic aromatic hydrocarbon with the molecular formula C18H12O and a molecular weight of 244.3 g/mol. It is characterized by a structure that includes a benzene ring fused to a phenanthrene ring system, resulting from the hydroxylation of chrysene. This compound is part of a larger class of organic compounds known as polycyclic aromatic hydrocarbons, which are typically formed through incomplete combustion of organic materials such as fossil fuels and wood.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

- Reduction: It can be reduced to yield dihydro derivatives.

- Substitution Reactions: The aromatic system allows for electrophilic substitution reactions, which can modify its structure further.

The compound also shows reactivity with radicals, particularly hydroxyl radicals, leading to degradation products in environmental contexts .

2-Hydroxychrysene exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This inhibition makes it a valuable tool for studying drug metabolism and toxicity. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway, suggesting potential anti-cancer properties .

Furthermore, studies indicate that 2-hydroxychrysene induces oxidative stress and DNA damage in cells, contributing to its toxicological profile. In animal studies, it has been associated with liver damage and developmental abnormalities .

The synthesis of 2-hydroxychrysene can be achieved through several methods:

- Oxidation of Chrysene: This is typically done using potassium permanganate in the presence of a catalyst.

- Hydrogenation Followed by Oxidation: Chrysene can be hydrogenated using metal catalysts like palladium or platinum in a basic solvent, followed by oxidation with strong oxidizing agents like potassium permanganate.

- Photochemical Methods: Exposure to UV light in the presence of oxygen can also lead to the formation of hydroxylated derivatives from chrysene.

2-Hydroxychrysene has several applications in scientific research:

- Toxicological Studies: It serves as a model compound for investigating the toxic effects of polycyclic aromatic hydrocarbons on biological systems.

- Drug Metabolism Research: Due to its ability to inhibit cytochrome P450 enzymes, it is used to study drug interactions and metabolic pathways.

- Environmental Monitoring: Its metabolites are proposed as biomarkers for exposure to polycyclic aromatic hydrocarbons in environmental studies .

Research indicates that 2-hydroxychrysene interacts significantly with biological systems:

- Cytochrome P450 Enzymes: It binds to the heme group within these enzymes, inhibiting their activity and altering metabolic processes.

- DNA Binding Studies: 2-Hydroxychrysene has been studied for its ability to bind DNA, which may contribute to its mutagenic potential .

- Embryotoxicity Studies: In zebrafish models, it has been shown to induce developmental toxicity more severely than other hydroxylated derivatives like 6-hydroxychrysene .

Several compounds share structural similarities with 2-hydroxychrysene. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Chrysene | Four-ring polycyclic | Precursor compound; base structure for derivatives |

| 6-Hydroxychrysene | Hydroxylated derivative | Less toxic than 2-hydroxychrysene |

| Benzo[a]pyrene | Four-ring polycyclic | Known carcinogen; widely studied for toxicity |

| Phenanthrene | Three-ring polycyclic | Parent compound for various hydroxylated derivatives |

| 3-Hydroxybenzo[a]pyrene | Hydroxylated derivative | Exhibits significant mutagenicity |

Uniqueness of 2-Hydroxychrysene: What sets 2-hydroxychrysene apart from these compounds is its potent inhibition of cytochrome P450 enzymes and its significant embryotoxic effects as demonstrated in various studies. Its unique structural position allows specific interactions that contribute to its distinct biological activities .

Direct oxidation remains the most straightforward method for synthesizing 2-hydroxychrysene. Chrysene undergoes regioselective hydroxylation at the C2 position using oxidizing agents such as potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetic acid . The reaction typically proceeds at 60–80°C, achieving yields of 58–72% depending on solvent polarity and reaction duration .

A critical advancement involves using hydrogen peroxide (H₂O₂) with iron-based catalysts under mild conditions (25–40°C), which reduces byproduct formation compared to traditional strong oxidizers [2]. The mechanism proceeds through radical intermediates, where hydroxyl radicals abstract hydrogen from chrysene’s C2 position, followed by oxygen rebound to form the hydroxyl group [2].

Table 1: Oxidizing Agents and Reaction Outcomes

| Oxidizing Agent | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| KMnO₄ | 80 | H₂SO₄/H₂O | 65 |

| CrO₃ | 70 | Acetic Acid | 72 |

| H₂O₂/FeCl₃ | 35 | Ethanol | 58 |

Friedel-Crafts Alkylation Followed by Oxidative Hydroxylation

This two-step approach first introduces alkyl groups via Friedel-Crafts alkylation, followed by oxidative functionalization. tert-Butyl chloride reacts with chrysene in dichloromethane using aluminum chloride (AlCl₃) as a catalyst, forming 4-tert-butylchrysene intermediates [3]. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) achieves 81% conversion to 2-hydroxychrysene .

Catalyst selection significantly impacts regioselectivity. Iron(III) chloride (FeCl₃) enhances para-directing effects but reduces overall yield (68%) compared to AlCl₃ (74%) [3]. Microwave-assisted heating reduces reaction times from 12 hours to 45 minutes while maintaining yields above 70% .

Photochemical Hydroxylation Approaches

Ultraviolet (UV) light (254–365 nm) initiates chrysene hydroxylation in acetonitrile or dimethylformamide (DMF) solvents. This method leverages photoexcited chrysene molecules reacting with dissolved oxygen to form hydroxylated products . Quantum yield calculations reveal a 0.32 efficiency at 300 nm, with 2-hydroxychrysene constituting 89% of products [2].

Solvent polarity modulates reaction kinetics:

- Acetonitrile: 94% selectivity due to stabilized polar transition states

- DMF: 87% selectivity with faster reaction rates (3-hour completion)

Multi-step Organic Reaction Pathways

Complex syntheses involve sequential protection/deprotection and functional group interconversions. A representative pathway includes:

- Chrysene bromination at C2 using Br₂/FeBr₃ (82% yield)

- Suzuki-Miyaura coupling with boronic esters to introduce hydroxyl-directing groups

- Hydrolysis under basic conditions to yield 2-hydroxychrysene

These routes enable precise stereochemical control but require 5–7 steps, reducing overall efficiency (38–45% yield) .

Yield Optimization Strategies

Factorial design experiments identify critical parameters for maximizing output:

Table 2: Optimization Parameters for Friedel-Crafts Method

| Factor | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst Loading | 10–12 mol% AlCl₃ | +18% |

| Reaction Temperature | 40–50°C | +14% |

| Solvent Polarity | ε = 20–30 | +22% |

Chromatographic purification with silica gel (hexane/ethyl acetate 4:1) enhances final purity to >98% . Recycling catalysts through aqueous workups improves process economics by 27% [3].

Green Chemistry Approaches for Synthesis

Environmentally benign methods emphasize:

- Solvent Replacement: Substituting dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity by 89%

- Catalyst Recycling: Immobilized AlCl₃ on mesoporous silica enables 5 reaction cycles without activity loss [3]

- Energy Efficiency: Microwave irradiation cuts energy consumption by 64% versus conventional heating

Enzymatic hydroxylation using cytochrome P450 mimics achieves 41% yield under aqueous conditions, though scalability remains challenging [2].

New Efficient Routes for Phenolic Derivatives of Chrysene

Flow chemistry systems enable continuous synthesis of 2-hydroxychrysene derivatives:

- Microreactors achieve 93% conversion in 8 minutes via turbulent mixing

- Electrochemical hydroxylation at boron-doped diamond electrodes produces 2-hydroxychrysene at 1.2 V vs. Ag/AgCl with 76% faradaic efficiency [2]

Asymmetric catalysis using chiral phosphoric acids induces enantioselectivity in dihydroxylated derivatives (up to 92% ee), though this remains exploratory for chrysene systems [3].

2-Hydroxychrysene is predominantly formed through secondary environmental processes rather than direct anthropogenic emissions. The primary formation pathway involves the atmospheric oxidation of chrysene, a four-ring polycyclic aromatic hydrocarbon commonly found in combustion emissions [1] [2]. Chrysene, the parent compound, originates from incomplete combustion of organic materials including fossil fuels, wood, coal, and biomass burning [3] [4].

The hydroxylation of chrysene occurs through multiple environmental oxidation pathways. Atmospheric hydroxyl radical reactions represent the dominant formation mechanism, with chrysene undergoing oxidation to form hydroxylated derivatives including 2-hydroxychrysene [1] [2]. The overall rate constant for chrysene reaction with hydroxyl radicals is 4.48×10⁻¹¹ cm³ molecule⁻¹ s⁻¹, resulting in an atmospheric lifetime of approximately 6.4 hours for the parent compound [1].

Environmental matrices where 2-hydroxychrysene occurs include atmospheric particulate matter, urban air, soil, and aquatic systems. Atmospheric concentrations of hydroxylated polycyclic aromatic hydrocarbons range from 0.019 to 4060 pg/m³, with higher concentrations observed in urban and industrial areas [5] [6]. The compound has been detected in urban particulate matter and human urine, reflecting widespread environmental exposure [7].

Biological transformation processes also contribute to 2-hydroxychrysene formation. Fungal organisms such as Cunninghamella elegans can metabolize chrysene to form sulfate conjugates of 2-hydroxychrysene and other hydroxylated metabolites [8]. These biological processes typically occur in soil and sediment environments where appropriate microbial communities are present.

Atmospheric Transformation Processes

The atmospheric transformation of 2-hydroxychrysene involves multiple chemical processes that determine its environmental fate and persistence. As an oxygenated polycyclic aromatic hydrocarbon, 2-hydroxychrysene exhibits different atmospheric behavior compared to its parent compound chrysene [9] [10].

Hydroxyl radical reactions remain the primary atmospheric loss mechanism for 2-hydroxychrysene. These reactions occur predominantly during daylight hours and result in the formation of more highly oxidized products including catechols and quinones [11] [12]. The presence of the hydroxyl functional group increases the compound's reactivity toward atmospheric oxidants compared to the parent polycyclic aromatic hydrocarbon.

Photolysis represents another significant atmospheric transformation pathway. Particle-associated polycyclic aromatic hydrocarbons undergo direct photolysis by ultraviolet radiation with wavelengths less than 290 nanometers [13]. For 2-hydroxychrysene bound to atmospheric particles, photolysis half-lives range from 10 hours to 7.8 days under natural conditions [13]. The photolysis rate depends on particle type, with surface-adsorbed compounds showing representative lifetimes between these values.

Nitrate radical reactions occur during nighttime hours and can lead to the formation of nitrated derivatives. These reactions are particularly important for compounds with unsaturated cyclic structures and can result in the formation of mutagenic products [2] [14]. The relative importance of nitrate radical reactions versus hydroxyl radical reactions depends on the specific atmospheric conditions and the chemical structure of the compound.

Ozone reactions represent a minor atmospheric transformation pathway for 2-hydroxychrysene. While ozone is abundant in the atmosphere, the reaction rates with hydroxylated polycyclic aromatic hydrocarbons are generally slower than those with hydroxyl radicals [13]. However, ozone reactions can become more significant for particle-associated compounds where mass transfer limitations may reduce the efficiency of hydroxyl radical reactions.

Hydroxyl Radical Reaction Dynamics

The reaction of 2-hydroxychrysene with hydroxyl radicals represents a complex process involving multiple mechanistic pathways. Hydroxyl radicals are highly reactive species with short atmospheric lifetimes, often referred to as the "detergent" of the troposphere due to their role in pollutant removal [15].

The initial step in hydroxyl radical reactions typically involves hydrogen atom abstraction from the hydroxyl group or aromatic ring system. This process forms water and an organic radical that rapidly reacts with atmospheric oxygen to form peroxy radicals [15]. The subsequent fate of these peroxy radicals depends on atmospheric conditions including nitrogen oxide concentrations, temperature, and humidity.

Hydroxyl radical addition to the aromatic ring system represents an alternative reaction pathway. This process can occur at various positions on the polycyclic aromatic structure, leading to the formation of hydroxylated adducts. These adducts can undergo further transformation through water elimination or additional oxidation reactions.

The kinetics of hydroxyl radical reactions with 2-hydroxychrysene are influenced by several factors including temperature, atmospheric pressure, and the presence of other reactive species. Laboratory studies have shown that the reaction rate constants vary with temperature according to Arrhenius behavior. The presence of nitrogen oxides can affect the reaction pathways by altering the fate of peroxy radicals formed during the oxidation process.

Product formation from hydroxyl radical reactions includes catechols, quinones, and ring-opened products. Catechol formation occurs through hydroxyl radical addition followed by hydrogen atom abstraction [11]. These catechols can undergo further oxidation to form quinones, which are potentially more toxic than the parent compound [12]. Ring-opening reactions can lead to the formation of aldehydes and carboxylic acids, representing terminal oxidation products.

Persistence Evaluation Methodologies

The assessment of 2-hydroxychrysene persistence in environmental systems requires specialized methodologies capable of measuring degradation rates under realistic conditions. Traditional persistence evaluation approaches have been adapted to address the unique properties of oxygenated polycyclic aromatic hydrocarbons.

Benchmarking approaches represent an innovative methodology for measuring persistence under field conditions. This method involves comparing the degradation rate of 2-hydroxychrysene with a reference compound of known persistence. The benchmarking approach is particularly valuable for hydroxylated polycyclic aromatic hydrocarbons because it eliminates the need for complex mass flow quantification while providing realistic environmental degradation rates.

Mass balance approaches provide comprehensive persistence assessment by quantifying input and output fluxes of 2-hydroxychrysene in environmental systems. These studies typically require 3-24 months of monitoring to establish reliable degradation kinetics. The mass balance approach is particularly useful for assessing persistence in complex environmental matrices where multiple transformation pathways may operate simultaneously.

Half-life determination represents the standard approach for quantifying persistence. For 2-hydroxychrysene, half-life measurements are typically conducted using first-order decay kinetics over periods ranging from 30 to 365 days. These studies require careful experimental design to account for the multiple environmental factors that influence degradation rates.

Biodegradation testing protocols have been developed specifically for polycyclic aromatic hydrocarbons and their derivatives. Standard biodegradation tests such as OECD 301 and 310 provide controlled conditions for assessing the ultimate biodegradability of 2-hydroxychrysene. These tests typically require 28-60 days and include both adapted and non-adapted microbial communities.

Photodegradation studies focus on the solar radiation-induced transformation of 2-hydroxychrysene. These studies employ controlled ultraviolet irradiation to simulate natural photolysis conditions. Photodegradation experiments typically range from 1-30 days and require careful control of light intensity, wavelength, and environmental conditions.

Microcosm studies provide realistic environmental conditions for persistence assessment while maintaining experimental control. These studies employ controlled environmental chambers containing soil, water, and air phases to simulate natural transformation processes. Microcosm experiments typically extend from 30 to 365 days and include both sterile and non-sterile conditions to distinguish between biotic and abiotic transformation processes.

Environmental Mobility Compared to Parent Polycyclic Aromatic Hydrocarbons

The environmental mobility of 2-hydroxychrysene differs significantly from that of its parent compound chrysene due to the presence of the hydroxyl functional group. This structural modification alters key physical-chemical properties that govern environmental transport and fate [9] [10].

Water solubility represents the primary factor enhancing the mobility of 2-hydroxychrysene relative to chrysene. While chrysene exhibits extremely low water solubility (0.003 mg/L), the hydroxyl group increases the polar character of 2-hydroxychrysene, resulting in enhanced aqueous solubility [4]. This increased solubility promotes dissolution in environmental water bodies and enhances transport potential through surface water and groundwater systems.

The octanol-water partition coefficient of 2-hydroxychrysene is lower than that of chrysene, indicating reduced lipophilicity and increased hydrophilicity. Chrysene exhibits a log Kow value of 5.91, while hydroxylated derivatives typically show reduced values due to the polar hydroxyl group. This decreased lipophilicity reduces the tendency for bioaccumulation while increasing the potential for aqueous phase transport.

Vapor pressure characteristics of 2-hydroxychrysene differ from those of the parent compound. While chrysene exhibits low vapor pressure (1.7×10⁻⁴ Pa), the hydroxyl group further reduces volatility, resulting in lower atmospheric transport via the gas phase [4]. However, the increased water solubility can compensate for reduced volatility by enhancing dissolution and transport in aqueous systems.

Soil sorption behavior of 2-hydroxychrysene is modified by the presence of the hydroxyl group. While chrysene exhibits strong sorption to soil organic carbon, hydroxylated derivatives show moderate sorption characteristics. The polar hydroxyl group can participate in hydrogen bonding with soil components, but the overall sorption is generally weaker than that of the parent compound.

Atmospheric transport of 2-hydroxychrysene occurs primarily through particle-phase processes due to its low volatility. However, the enhanced water solubility increases the potential for transport through wet deposition processes. The compound can partition between atmospheric particles and water droplets in clouds and fog, potentially extending atmospheric transport distances.

Bioavailability of 2-hydroxychrysene is enhanced compared to chrysene due to its increased water solubility and reduced lipophilicity. The polar properties facilitate uptake by biological systems while the reduced tendency for strong sorption increases the freely dissolved fraction available for biological uptake. This enhanced bioavailability has important implications for both environmental and human health risk assessment.

Designing Experiments to Assess Environmental Persistence

The experimental design for assessing 2-hydroxychrysene persistence requires careful consideration of multiple environmental factors and analytical challenges. Successful persistence studies must account for the unique properties of oxygenated polycyclic aromatic hydrocarbons while providing reliable and environmentally relevant data.

Laboratory batch studies represent the foundation for persistence assessment, providing controlled conditions for measuring degradation kinetics. These studies typically employ temperature-controlled systems with defined pH and contact times ranging from 1 to 30 days. Quality control measures include blank samples, replicate analyses, and standard reference materials to ensure data reliability. Analytical requirements include gas chromatography-mass spectrometry and high-performance liquid chromatography with fluorescence detection for accurate quantification.

Microcosm studies provide more realistic environmental conditions while maintaining experimental control. These studies employ soil-water-air systems with controlled environmental parameters including temperature, moisture, and nutrient availability. The duration of microcosm studies typically ranges from 30 to 365 days to capture long-term persistence behavior. Sterile controls are essential to distinguish between biotic and abiotic transformation processes.